

Thermodynamic Properties of 1,2,3,5-Tetramethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3,5-Tetramethylbenzene

Cat. No.: B1211182

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,2,3,5-tetramethylbenzene**, also known as isodurene. The information is compiled from critically evaluated data and is intended to be a valuable resource for professionals in research, science, and drug development.

Core Thermodynamic Properties

1,2,3,5-Tetramethylbenzene (CAS Number: 527-53-7, Formula: C₁₀H₁₄) is an aromatic hydrocarbon with a molecular weight of 134.22 g/mol .[\[1\]](#)[\[2\]](#) Understanding its thermodynamic behavior is crucial for various applications, including process design, safety assessments, and computational modeling.

Data Presentation

The following tables summarize the key quantitative thermodynamic data for **1,2,3,5-tetramethylbenzene**.

Table 1: Enthalpy and Entropy Data

Property	Value	Units	Phase	Reference
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-119.2	kJ/mol	Liquid	[3]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-69.9	kJ/mol	Gas	[3]
Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	12.4	kJ/mol		[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	49.3	kJ/mol		[3]
Standard Molar Entropy (S°)	297.1	J/mol·K	Liquid	[3] [5]

Table 2: Heat Capacity Data

Property	Value	Units	Temperature (K)	Phase	Reference
Molar Heat Capacity (C_p)	240.2	J/mol·K	297.1	Liquid	[5]
Molar Heat Capacity (C_p)	135.0	J/mol·K	200	Gas	[6]

Table 3: Physical Properties

Property	Value	Units	Reference
Vapor Pressure	0.498	mm Hg	[7]
Normal Boiling Point	198	°C	[2]
Melting Point	-23.7	°C	[2]
Density	0.89	g/cm ³	[2]

Experimental Protocols

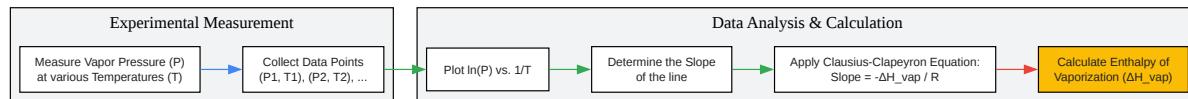
The determination of the thermodynamic properties of **1,2,3,5-tetramethylbenzene** has been carried out using various well-established experimental techniques. While the specific, step-by-step protocols from the original historical literature are not readily available, the following sections describe the general methodologies employed for these types of measurements.

Vapor Pressure Determination (e.g., Isoteniscopic or Ebulliometry)

The vapor pressure of **1,2,3,5-tetramethylbenzene** was likely determined using a static or dynamic method. A common static method involves the use of an isoteniscope.

- **Sample Preparation:** A purified sample of **1,2,3,5-tetramethylbenzene** is placed in the isoteniscope bulb.
- **Degassing:** The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the apparatus, and then allowing the sample to thaw. This removes any dissolved gases.
- **Heating:** The isoteniscope is placed in a constant-temperature bath, and the temperature is precisely controlled and measured.
- **Pressure Measurement:** The vapor pressure of the sample at a given temperature is balanced against a known pressure of an inert gas, which is measured using a manometer.
- **Data Collection:** This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.

The relationship between vapor pressure and temperature can then be used to determine the enthalpy of vaporization via the Clausius-Clapeyron equation.


Enthalpy of Fusion and Heat Capacity (Calorimetry)

The enthalpy of fusion and heat capacity of **1,2,3,5-tetramethylbenzene** were determined using calorimetric methods, likely adiabatic or differential scanning calorimetry (DSC).

- Sample Preparation: A precisely weighed sample of purified **1,2,3,5-tetramethylbenzene** is sealed in a sample container.
- Calorimeter Setup: The sample container is placed in a calorimeter, which is designed to measure heat flow.
- Heating Program: The calorimeter subjects the sample to a controlled temperature program.
 - For heat capacity, the sample is heated in small, incremental steps, and the amount of energy required to raise the temperature by a specific amount is measured.
 - For enthalpy of fusion, the sample is heated through its melting point at a constant rate. The energy absorbed during the phase transition from solid to liquid is measured.
- Data Analysis: The heat flow data is analyzed to calculate the specific heat capacity as a function of temperature and the total enthalpy of fusion. The data from Huffman, Parks, et al. (1931) for the heat capacity of isodurene was likely obtained using a similar calorimetric approach.^[5]

Mandatory Visualization

The following diagram illustrates the workflow for determining the enthalpy of vaporization from experimentally measured vapor pressure data using the Clausius-Clapeyron equation.

[Click to download full resolution via product page](#)

Workflow for determining enthalpy of vaporization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.bu.edu [sites.bu.edu]
- 2. Benzene, 1,2,4,5-tetramethyl- [webbook.nist.gov]
- 3. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]
- 4. Prediction of Standard Combustion Enthalpy of Organic Compounds Combining Machine Learning and Chemical Graph Theory: A Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workflow for Thermodynamics Property Calculations [doc.comsol.com]
- 7. Clausius-Clapeyron Equation | ChemTalk [chemistrytalk.org]
- To cite this document: BenchChem. [Thermodynamic Properties of 1,2,3,5-Tetramethylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211182#thermodynamic-properties-of-1-2-3-5-tetramethylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com